2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid
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Overview
Description
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid is a spirocyclic compound characterized by a unique structural framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
The synthesis of 2-(Tert-butoxycarbonyl)-2-azaspiro[55]undecane-9-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and organic solvents under controlled temperatures .
Chemical Reactions Analysis
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups under acidic or basic conditions.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acids like hydrochloric acid or trifluoroacetic acid
Scientific Research Applications
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. This modulation can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid can be compared with other spirocyclic compounds, such as:
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share a similar spirocyclic core but differ in the functional groups attached to the ring system.
Spirocyclic lactams: These compounds have a lactam ring fused to the spirocyclic structure, offering different biological activities.
Spirocyclic amines: These compounds contain an amine group in the spirocyclic framework, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations and biological activities.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-4-7-16(11-17)8-5-12(6-9-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJCUGKGUFDPKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718457 |
Source
|
Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251008-89-5 |
Source
|
Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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